molecular formula C13H19NO5 B7798576 Tyrosine, n-acetyl-l-, ethyl ester hydrate

Tyrosine, n-acetyl-l-, ethyl ester hydrate

Cat. No.: B7798576
M. Wt: 269.29 g/mol
InChI Key: YWAVLHZJMWEYTA-UHFFFAOYSA-N
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Description

Tyrosine, n-acetyl-l-, ethyl ester hydrate is a derivative of the amino acid tyrosine. It is characterized by the presence of an acetyl group attached to the nitrogen atom and an ethyl ester group attached to the carboxyl group of tyrosine. This compound is often used in biochemical research and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tyrosine, n-acetyl-l-, ethyl ester hydrate typically involves the acetylation of l-tyrosine followed by esterification. The process begins with the protection of the amino group of l-tyrosine using an acetyl group. This is achieved by reacting l-tyrosine with acetic anhydride in the presence of a base such as pyridine. The resulting n-acetyl-l-tyrosine is then subjected to esterification using ethanol and a catalyst like sulfuric acid to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Tyrosine, n-acetyl-l-, ethyl ester hydrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tyrosine, n-acetyl-l-, ethyl ester hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tyrosine, n-acetyl-l-, ethyl ester hydrate involves its interaction with specific enzymes and receptors in the body. The compound is deacetylated to form l-tyrosine, which then participates in various biochemical pathways. l-Tyrosine is a precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine, and plays a crucial role in protein synthesis and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tyrosine, n-acetyl-l-, ethyl ester hydrate is unique due to the presence of both an acetyl group and an ethyl ester group. This dual modification enhances its solubility and stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 2-acetamido-3-(4-hydroxyphenyl)propanoate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4.H2O/c1-3-18-13(17)12(14-9(2)15)8-10-4-6-11(16)7-5-10;/h4-7,12,16H,3,8H2,1-2H3,(H,14,15);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAVLHZJMWEYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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